Technical Monograph: 6-Chloro-N-formyl-D-tryptophan (CAS 57233-89-3)
Technical Monograph: 6-Chloro-N-formyl-D-tryptophan (CAS 57233-89-3)
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Peptide Researchers[1]
Executive Summary: The Chiral Gateway
6-Chloro-N-formyl-D-tryptophan (CAS 57233-89-3) is a specialized chiral intermediate primarily utilized in the high-fidelity production of 6-Chloro-D-tryptophan , a non-proteinogenic amino acid with significant utility in two distinct fields: non-nutritive sweetener development and pharmaceutical synthesis (specifically indoleamine 2,3-dioxygenase (IDO) inhibitors and neuroactive peptide analogs).[1]
Unlike standard amino acid reagents, this compound typically functions as a "resolution artifact"—the distinct chemical species remaining after the enzymatic kinetic resolution of a racemic mixture.[1] Its N-formyl group serves a dual purpose: it acts as a protecting group during chemical synthesis and as a selectivity handle that prevents enzymatic hydrolysis by L-specific acylases, thereby isolating the D-isomer in high enantiomeric excess (ee).[1]
Chemical Identity & Physicochemical Properties[1]
This compound is the
Table 1: Technical Specifications
| Property | Specification |
| Chemical Name | N-Formyl-6-chloro-D-tryptophan |
| Synonyms | (R)-2-Formamido-3-(6-chloro-1H-indol-3-yl)propanoic acid |
| CAS Number | 57233-89-3 |
| Molecular Formula | C₁₂H₁₁ClN₂O₃ |
| Molecular Weight | 266.68 g/mol |
| Chirality | D-isomer (R-configuration at |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water (pH dependent) |
| Melting Point | Distinct from free acid; typically >200°C (dec) depending on solvate form |
| Stability | Stable under ambient conditions; N-formyl group hydrolyzes in strong acid/base |
Synthesis & Production: The Kinetic Resolution Workflow
The industrial and laboratory-scale production of CAS 57233-89-3 is almost exclusively achieved via enzymatic kinetic resolution .[1] This method exploits the stereospecificity of enzymes like Acylase I (typically from Aspergillus or Hog Kidney), which hydrolyze L-N-acyl amino acids while leaving the D-N-acyl derivatives intact.[1]
The "Subtractive" Mechanism
In this workflow, the researcher starts with a racemic mixture of N-formyl-DL-6-chlorotryptophan.[1] The enzyme selectively "destroys" the L-isomer precursor by converting it to the free L-amino acid, leaving the 6-Chloro-N-formyl-D-tryptophan as the unreacted, easily separable species.[1]
Visualization of the Resolution Pathway
The following diagram illustrates the isolation of CAS 57233-89-3 and its conversion to the active pharmaceutical ingredient (API).
Caption: Kinetic resolution workflow isolating 6-Chloro-N-formyl-D-tryptophan from racemic precursors.
Applications in Drug Discovery & Food Science[1]
Non-Nutritive Sweeteners
D-Tryptophan is known to be sweet (approx.[1][2][3][4] 35x sucrose).[1] Halogenation of the indole ring, particularly at the 6-position, drastically enhances this potency.[1]
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Mechanism: The chlorine atom increases the hydrophobicity of the indole moiety, optimizing van der Waals contacts within the hydrophobic pocket of the T1R2/T1R3 sweet taste receptor.[1]
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Role of CAS 57233-89-3: It is the immediate precursor.[1] The N-formyl group must be removed to liberate the free amine required for receptor binding (the zwitterionic form is the active tastant).[1]
Medicinal Chemistry (IDO Inhibition)
Indoleamine 2,3-dioxygenase (IDO) is a key enzyme in immune regulation and cancer evasion.[1]
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SAR Utility: 6-Chloro-tryptophan derivatives are used as molecular probes.[1] The D-isomer (derived from this N-formyl intermediate) is often tested alongside the L-isomer to determine stereochemical requirements for enzyme inhibition.[1]
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Peptide Synthesis: The N-formyl group can serve as an orthogonal protecting group in specific peptide synthesis strategies where Fmoc or Boc are unsuitable, although this is less common than its use in resolution.[1]
Experimental Protocols
Protocol A: Chemical Deformylation (Activation)
To utilize CAS 57233-89-3 in biological assays, the formyl group is typically removed to yield the free amino acid.[1]
Reagents:
Step-by-Step Methodology:
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Dissolution: Suspend 6-Chloro-N-formyl-D-tryptophan in Methanol (10 mL/g).
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Acidification: Add 1.2 equivalents of dilute HCl.
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Reflux: Heat the mixture to reflux (approx. 60-70°C) for 1–2 hours. Monitor via TLC or HPLC for the disappearance of the N-formyl peak.[1]
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Note: The formyl group is acid-labile and removes more easily than an acetyl group, minimizing racemization risk.[1]
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Neutralization: Cool to room temperature and adjust pH to ~5.5 (isoelectric point) with dilute NaOH.
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Crystallization: The free amino acid (6-Chloro-D-tryptophan) will precipitate.[1] Filter, wash with cold water, and dry.[1]
Protocol B: Analytical Validation (Chiral HPLC)
Verify the enantiomeric purity of the isolated intermediate.[1][5]
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Column: Chiralpak AD-H or Crownpak CR(+) (specifically for amino acids).[1]
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Mobile Phase: Hexane:Isopropanol:TFA (80:20:0.[1]1) for N-formyl derivatives; Perchloric acid (pH 1.[1]5) for free amino acids on Crownpak.[1]
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Detection: UV at 280 nm (Indole absorption).[1]
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Acceptance Criteria: >98% ee required for pharmaceutical applications.[1]
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).[1]
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Storage: Store at +2°C to +8°C. Keep away from strong oxidizing agents.
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Specific Precaution: As a halogenated indole, avoid prolonged exposure to light, which can induce dechlorination or oxidation of the indole ring.[1]
References
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Chem-Impex International. (n.d.).[1] 6-Chloro-D-tryptophan: Applications in Neuropharmacology and Drug Development. Retrieved from [1]
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Frontiers in Pharmacology. (2025). Biological function of D-tryptophan: A bibliometric analysis and review. Retrieved from
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National Institutes of Health (NIH). (2015).[1] Enantiomeric Separation of Monosubstituted Tryptophan Derivatives... and Evaluation of Optical Purity. Retrieved from
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NBInno. (2026). The Role of 6-Chloro-L-Tryptophan in Advanced Peptide Synthesis. Retrieved from
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ECHEMI. (n.d.). 6-Chlorotryptophan Properties and Manufacturing. Retrieved from
